molecular formula C26H24N2OS B3962378 2-(benzylamino)-6-oxo-N,4-diphenyl-1-cyclohexene-1-carbothioamide

2-(benzylamino)-6-oxo-N,4-diphenyl-1-cyclohexene-1-carbothioamide

Cat. No. B3962378
M. Wt: 412.5 g/mol
InChI Key: ORNDZCOMLQRTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylamino)-6-oxo-N,4-diphenyl-1-cyclohexene-1-carbothioamide, also known as DIBAL-H, is a reducing agent commonly used in organic synthesis. It is a white to light yellow powder that is soluble in most organic solvents. DIBAL-H is widely used in the preparation of aldehydes and ketones from esters, nitriles, and amides.

Mechanism of Action

2-(benzylamino)-6-oxo-N,4-diphenyl-1-cyclohexene-1-carbothioamide acts as a reducing agent by donating a hydride ion (H-) to the carbonyl group of the substrate. The reaction proceeds through a transition state in which the carbonyl group is partially reduced to an alkoxide intermediate. The alkoxide intermediate is then protonated by the this compound, forming the corresponding aldehyde or ketone.
Biochemical and physiological effects:
This compound is not used in drug formulations and has no direct biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

2-(benzylamino)-6-oxo-N,4-diphenyl-1-cyclohexene-1-carbothioamide is a highly selective reducing agent that can be used in the preparation of aldehydes and ketones from a variety of substrates. It is also relatively easy to handle and store. However, this compound is highly reactive and must be handled with care. It is also sensitive to air and moisture, and its use requires an inert atmosphere.

Future Directions

There are several future directions for the use of 2-(benzylamino)-6-oxo-N,4-diphenyl-1-cyclohexene-1-carbothioamide in organic synthesis. One potential area of research is the development of new catalysts for the preparation of chiral alcohols and amines. Another area of research is the use of this compound in the synthesis of complex natural products and pharmaceuticals. Additionally, the development of new methods for the preparation and purification of this compound could lead to more efficient and cost-effective use of this important reducing agent.
Conclusion:
This compound is a highly useful reducing agent in organic synthesis, with applications in the preparation of aldehydes and ketones, chiral alcohols and amines, and natural products and pharmaceutical intermediates. Its mechanism of action involves the donation of a hydride ion to the carbonyl group of the substrate, and it has no direct biochemical or physiological effects. While this compound is relatively easy to handle and store, its use requires caution and an inert atmosphere. Future research directions include the development of new catalysts and methods for the preparation and purification of this compound.

Scientific Research Applications

2-(benzylamino)-6-oxo-N,4-diphenyl-1-cyclohexene-1-carbothioamide is widely used in organic synthesis for the reduction of esters, nitriles, and amides to aldehydes and ketones. It is also used in the preparation of chiral alcohols and amines. This compound has been used in the synthesis of various natural products and pharmaceutical intermediates.

properties

IUPAC Name

2-(benzylamino)-6-oxo-N,4-diphenylcyclohexene-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2OS/c29-24-17-21(20-12-6-2-7-13-20)16-23(27-18-19-10-4-1-5-11-19)25(24)26(30)28-22-14-8-3-9-15-22/h1-15,21,27H,16-18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNDZCOMLQRTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1NCC2=CC=CC=C2)C(=S)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylamino)-6-oxo-N,4-diphenyl-1-cyclohexene-1-carbothioamide
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2-(benzylamino)-6-oxo-N,4-diphenyl-1-cyclohexene-1-carbothioamide
Reactant of Route 5
2-(benzylamino)-6-oxo-N,4-diphenyl-1-cyclohexene-1-carbothioamide
Reactant of Route 6
2-(benzylamino)-6-oxo-N,4-diphenyl-1-cyclohexene-1-carbothioamide

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